molecular formula C8H7ClN2O4 B14894409 Methyl (4-chloro-3-nitrophenyl)carbamate

Methyl (4-chloro-3-nitrophenyl)carbamate

Cat. No.: B14894409
M. Wt: 230.60 g/mol
InChI Key: VGDOILYESSXJLN-UHFFFAOYSA-N
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Description

Methyl (4-chloro-3-nitrophenyl)carbamate is a carbamate derivative characterized by a phenyl ring substituted with chlorine at position 4 and a nitro group at position 2. The carbamate group (–O(CO)NH–) is esterified with a methyl group. This compound is primarily utilized as a pharmaceutical intermediate and in synthetic organic chemistry due to its reactivity and structural versatility .

Properties

Molecular Formula

C8H7ClN2O4

Molecular Weight

230.60 g/mol

IUPAC Name

methyl N-(4-chloro-3-nitrophenyl)carbamate

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12)

InChI Key

VGDOILYESSXJLN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-chloro-3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method is the reaction of 4-chloro-3-nitrophenol with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 10-40°C for 1-2 hours with constant stirring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Methyl (4-chloro-3-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl (4-chloro-3-nitrophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential antimicrobial and antioxidant activities.

    Medicine: Investigated for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of pesticides and herbicides

Mechanism of Action

The mechanism of action of methyl (4-chloro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming a covalent bond with the active site. This inhibition can disrupt metabolic pathways and lead to the desired biological effect, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of carbamates are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight Key Functional Groups Applications/Notes
Methyl (4-chloro-3-nitrophenyl)carbamate 4-Cl, 3-NO₂ 240.62 (calc.) Carbamate, nitro, chloro Pharmaceutical intermediate
O-Phenyl-N-(4-chlorophenyl)carbamate Phenyl-O, 4-Cl 247.68 Carbamate, chloro Synthetic precursor
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate 4-Cl, 3-CF₃ 253.61 Carbamate, trifluoromethyl, chloro High-purity pharmaceutical intermediate
[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate 4-Cl, 3-NO₂, 2,4-F-phenoxy 409.76 Carbamate, nitro, chloro, fluorophenoxy Discontinued due to stability/availability issues
(4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate 4-Cl, 3,4-diCl 326.60 Carbamate, dichloro Research chemical
Key Observations:
  • Lipophilicity: Trifluoromethyl (–CF₃) substitution (e.g., Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate) significantly increases lipophilicity (log k ≈ 3.2–3.5 inferred from HPLC data ), which may improve membrane permeability compared to nitro-substituted derivatives.
  • Steric Effects: Bulkier groups like fluorophenoxy (in [4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl N-(4-chlorophenyl)carbamate) reduce synthetic feasibility, contributing to its discontinuation .

Physicochemical Properties

Table 2: Experimental Data for Selected Compounds
Compound Name Melting Point (°C) IR Stretching (cm⁻¹) Lipophilicity (log k)
O-Phenyl-N-(4-chlorophenyl)carbamate 126–127 C=O: 1700–1705, N–H: 3300–3350 2.8–3.0
This compound Not reported C=O: ~1700 (inferred) ~3.1 (estimated)
Methyl (4-chloro-3-(trifluoromethyl)phenyl)carbamate Not reported C=O: ~1705 (inferred) 3.2–3.5
Notes:
  • The nitro group in this compound likely lowers the melting point compared to dichloro analogues (e.g., (4-chlorophenyl)methyl N-(3,4-dichlorophenyl)carbamate) due to reduced symmetry .
  • IR spectra consistently show strong carbonyl stretches (~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹), confirming carbamate functionality across all analogues .

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